molecular formula C7H10N2O B12762457 (2E)-3-(morpholin-4-yl)prop-2-enenitrile CAS No. 23220-67-9

(2E)-3-(morpholin-4-yl)prop-2-enenitrile

Cat. No.: B12762457
CAS No.: 23220-67-9
M. Wt: 138.17 g/mol
InChI Key: RFJPLJPQYMNNEC-HNQUOIGGSA-N
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Description

(2E)-3-(morpholin-4-yl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a morpholine ring attached to the β-carbon of the acrylonitrile group. The α,β-unsaturated nitrile group acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets, such as cysteine thiols .

Properties

CAS No.

23220-67-9

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(E)-3-morpholin-4-ylprop-2-enenitrile

InChI

InChI=1S/C7H10N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3H,4-7H2/b3-1+

InChI Key

RFJPLJPQYMNNEC-HNQUOIGGSA-N

Isomeric SMILES

C1COCCN1/C=C/C#N

Canonical SMILES

C1COCCN1C=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Morpholinoacrylonitrile typically involves the reaction of morpholine with acrylonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by the addition of acrylonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of (E)-3-Morpholinoacrylonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Morpholinoacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

(E)-3-Morpholinoacrylonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Morpholinoacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the morpholine ring and the nitrile group, which can participate in various chemical interactions and pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between (2E)-3-(morpholin-4-yl)prop-2-enenitrile and related compounds:

Compound Name Substituent at β-Carbon Key Functional Groups Biological/Functional Role Reference
(2E)-3-(morpholin-4-yl)prop-2-enenitrile Morpholine α,β-unsaturated nitrile Potential covalent modifier
CCG-63802 Benzothiazole, pyrido-pyrimidinone α,β-unsaturated nitrile RGS4 inhibitor (cysteine-dependent)
CCG-63808 Benzothiazole, 4-fluorophenoxy α,β-unsaturated nitrile RGS4 inhibitor (cysteine-dependent)
Bay 11-7085 4-tert-Butylbenzenesulfonyl α,β-unsaturated nitrile NF-κB inhibitor
(2E)-3-(pyrano-quinolinyl)prop-2-enenitrile Pyrano-quinoline α,β-unsaturated nitrile Synthetic intermediate
MO7 (morpholin-4-yl phenyl prop-enone) 4-nitrophenyl, morpholine α,β-unsaturated ketone MAO-B/AChE inhibitor

Key Observations :

  • Electrophilic Reactivity: All compounds share the α,β-unsaturated nitrile/ketone group, enabling covalent interactions.
  • Biological Targets : CCG-63802/63808 inhibit RGS4 via cysteine adduct formation, while Bay 11-7085 targets NF-κB. The target compound’s morpholine group may confer distinct selectivity due to steric and electronic effects .
  • Solid-State Interactions: Derivatives with diphenylamino or pyridine groups exhibit strong π-π stacking in crystallographic studies, whereas morpholine’s flexibility may lead to varied packing motifs .

Reactivity and Stability

  • Cysteine Reactivity: CCG-63802/63808 and the target compound rely on their α,β-unsaturated nitrile for covalent cysteine modification.
  • Solvent Effects: Computational studies on related acrylonitriles show solvent polarity significantly affects HOMO-LUMO gaps. For example, in chloroform, the LUMO of diphenylamino derivatives is -2.8 eV, whereas morpholine’s electron-donating nature may raise the LUMO, reducing susceptibility to nucleophilic attack .

Physicochemical Properties

  • Crystallography : Compounds with rigid substituents (e.g., pyridine in ) form stable anti/syn conformers, whereas morpholine’s flexibility may lead to polymorphic crystal structures .
  • Synthetic Yields : Morpholine-containing compounds (e.g., MO1-MO3) are synthesized in ~75–85% yields via condensation reactions, comparable to benzothiazole derivatives () .

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